![molecular formula C13H19Cl2N3 B1384113 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride CAS No. 2060063-06-9](/img/structure/B1384113.png)
4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride
Overview
Description
“4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride” is a chemical compound with the CAS Number: 2060063-06-9 . It has a molecular weight of 288.22 . It is a powder form substance stored at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is provided . The Canonical SMILES representation is also available .
Physical And Chemical Properties Analysis
“this compound” is a powder form substance stored at room temperature . It has a melting point of 208-209°C .
Scientific Research Applications
Pharmacological Evaluation and Receptor Ligands
4-[(piperazin-1-yl)methyl]-1H-indole derivatives have been explored for their pharmacological potential. Notably, some derivatives have shown promising results as 5-HT₆ receptor ligands. These compounds exhibit potent in vitro binding affinity and activity in animal models related to cognition, suggesting their utility in treating cognitive disorders (Nirogi et al., 2012).
Electrochemical Oxidation and Synthesis
The electrochemical oxidation process involving 4-(piperazin-1-yl)phenols and indole derivatives has been studied. This process is crucial for synthesizing highly conjugated bisindolyl-p-quinone derivatives, indicating its significance in organic chemistry and pharmaceutical synthesis (Amani et al., 2012).
Anti-tubercular Activity
A series of compounds including 4-[(piperazin-1-yl)methyl]-1H-indole derivatives were synthesized and evaluated for their anti-tubercular activity. Some of these compounds exhibited moderate to strong activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Naidu et al., 2016).
Antioxidant Activity
Research on compound KAD22, a derivative of 4-[(piperazin-1-yl)methyl]-1H-indole, revealed its potential as a potent antioxidant. Despite not showing affinity to dopamine D2 receptors as initially intended, its antioxidant properties suggest applications in neurodegenerative diseases like Parkinson’s disease (Kaczor et al., 2021).
Cytotoxic Agents for Cancer
Several 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized and showed significant cytotoxic activity against human tumor cell lines. This suggests their potential as chemotherapeutic agents, particularly against liver and colon cancer (Akkoç et al., 2012).
Dopamine D2 Receptor Antagonism and Serotonin Reuptake Inhibition
Compounds in the 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazine family have been synthesized and evaluated for their role as dopamine D2 receptor antagonists and serotonin reuptake inhibitors. These compounds have shown promising pharmacological activities, suggesting their potential in treating conditions like schizophrenia and depression (Smid et al., 2005).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
It’s known that piperazine derivatives can have a wide range of effects due to their diverse biological and pharmaceutical activity .
properties
IUPAC Name |
4-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-2-11(10-16-8-6-14-7-9-16)12-4-5-15-13(12)3-1;;/h1-5,14-15H,6-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSOVNNHQQGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CNC3=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2060063-06-9 | |
Record name | 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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